4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole
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Overview
Description
4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Scientific Research Applications
4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-1H-pyrazole: Lacks the ethynyl group, resulting in different chemical properties.
5-Methyl-1-phenyl-1H-pyrazole: Similar structure but without the ethynyl substituent.
1-Phenyl-1H-pyrazole: Basic pyrazole structure without methyl or ethynyl groups
Uniqueness
4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole is unique due to the presence of both ethynyl and methyl groups, which enhance its reactivity and potential for diverse applications. The ethynyl group, in particular, provides additional sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
63228-05-7 |
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Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-ethynyl-5-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C12H10N2/c1-3-11-9-13-14(10(11)2)12-7-5-4-6-8-12/h1,4-9H,2H3 |
InChI Key |
WNEIPXQZGQSOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C#C |
Origin of Product |
United States |
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